Monosodium 2-Sulfoterephthalate

Catalog No.
S903917
CAS No.
19089-60-2
M.F
C8H6NaO7S
M. Wt
269.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monosodium 2-Sulfoterephthalate

CAS Number

19089-60-2

Product Name

Monosodium 2-Sulfoterephthalate

IUPAC Name

sodium;2,5-dicarboxybenzenesulfonate

Molecular Formula

C8H6NaO7S

Molecular Weight

269.19 g/mol

InChI

InChI=1S/C8H6O7S.Na/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);

InChI Key

KJERPKPRIWFPGO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O.[Na]

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+]

Application in Catalysis

Application in Dye and Pigment Synthesis

Application in the Preparation of Antimicrobial, Antistatic, and Flame Retardant Additives

Application in the Preparation of Coordination Polymers

Monosodium 2-Sulfoterephthalate is an organic compound with the molecular formula C8H5NaO7SC_8H_5NaO_7S and a molecular weight of 268.17 g/mol. It is classified as a sodium salt of 2-sulfoterephthalic acid, which features a sulfonic acid group attached to the terephthalate structure. This compound is typically encountered as a solid at room temperature and is soluble in water, making it useful in various chemical applications. Its structural characteristics include a benzene ring with two carboxylic acid groups and one sulfonic acid group, contributing to its unique chemical properties and reactivity .

, primarily due to its acidic functional groups. Key reactions include:

  • Transesterification: This reaction occurs when monosodium 2-sulfoterephthalate reacts with alcohols to form esters, which can be utilized in polymer synthesis.
  • Metal Coordination: The carboxylate and sulfonate groups can coordinate with metal ions, leading to the formation of metal-organic frameworks. These frameworks exhibit unique luminescent and catalytic properties .
  • Polymerization: It can act as a monomer in the synthesis of polyesters, particularly in combination with other diols or dicarboxylic acids.

Monosodium 2-Sulfoterephthalate can be synthesized through various methods:

  • Sulfonation of Terephthalic Acid: This method involves treating terephthalic acid with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield monosodium 2-sulfoterephthalate.
  • Transesterification: A reaction between terephthalic acid and trimethyl sulfite can produce 2-sulfoterephthalate, which is then converted to its monosodium salt through neutralization .
  • Direct Synthesis from Precursors: Recent studies have explored the direct synthesis of monosodium 2-sulfoterephthalate from simpler precursors under controlled conditions, optimizing yields and purity .

Monosodium 2-Sulfoterephthalate finds applications across various fields:

  • Catalysis: It serves as a precursor for catalysts used in organic reactions due to its ability to form stable metal complexes.
  • Polymer Industry: The compound is utilized in the synthesis of specialty polymers and coatings.
  • Environmental Remediation: Its chelating properties make it suitable for applications in removing heavy metals from wastewater .
  • Pharmaceuticals: Potential use in drug formulation and as an imaging agent due to its solubility and biological compatibility.

Studies on the interactions of monosodium 2-sulfoterephthalate with other compounds have highlighted its role as a ligand in coordination chemistry. It has been shown to form stable complexes with various transition metals, enhancing their catalytic properties. Research indicates that these interactions can significantly affect the reactivity and stability of the resulting metal-organic frameworks, making them suitable for applications in catalysis and material science .

Monosodium 2-Sulfoterephthalate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Disodium 2-SulfoterephthalateC8H4Na2O7SC_8H_4Na_2O_7SContains two sodium ions; higher solubility
Terephthalic AcidC8H6O4C_8H_6O_4Lacks sulfonic acid; used primarily in polyesters
Sodium SulfiteNa2SO3Na_2SO_3Simple sulfite salt; used as a preservative
Sodium BenzenesulfonateC6H5NaO3SC_6H_5NaO_3SAromatic sulfonic acid; used in detergents

Uniqueness

Monosodium 2-Sulfoterephthalate is unique due to its combination of sulfonic and carboxylic acid functionalities, which enhances its solubility and reactivity compared to other similar compounds. Its ability to form complexes with metals further distinguishes it from simpler sulfonates or carboxylates, making it valuable in advanced material synthesis and catalysis.

Monosodium 2-sulfoterephthalate (C₈H₅NaO₇S) contains a terephthalate backbone modified with a sulfonate (-SO₃⁻) group at the 2-position and a carboxylate (-COO⁻) at the 4-position, leaving the 5-position carboxyl group protonated under standard conditions. This arrangement creates three potential coordination sites:

  • Sulfonate oxygen atoms (O=S=O)
  • Carboxylate oxygens (COO⁻)
  • Free carboxylic acid (COOH)

The sodium counterion stabilizes the anionic ligand, with purity typically exceeding 98% in commercial samples. Crystallographic studies reveal a planar aromatic core with bond lengths of 1.48 Å for C-S in the sulfonate group and 1.24 Å for C=O in carboxylates.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight268.17 g/mol
Melting PointDecomposes >250°C
SolubilityModerate in polar solvents
pKa (COOH)2.8 ± 0.3
pKa (SO₃H)<1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

268.97319298 g/mol

Monoisotopic Mass

268.97319298 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2023

Explore Compound Types